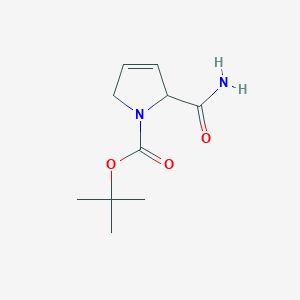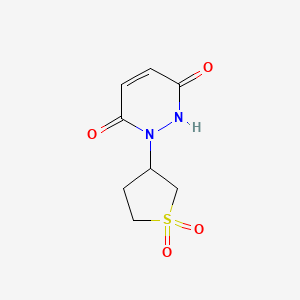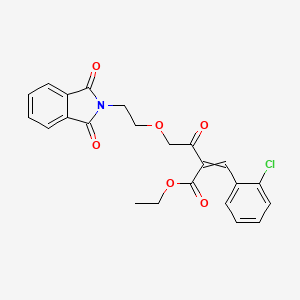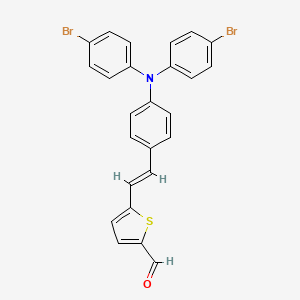![molecular formula C11H14N2O2Si B14089718 4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H14N2O2Si It is characterized by the presence of a nitro group, an aniline group, and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction of the nitro group is 4-amino-2-[2-(trimethylsilyl)ethynyl]aniline.
Substitution: Substitution of the trimethylsilyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds and interact with various biological molecules. The trimethylsilyl-ethynyl group can undergo substitution reactions, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the nitro group.
2-[2-(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the nitro group and has a different substitution pattern.
4-Nitroaniline: Lacks the trimethylsilyl-ethynyl group.
Uniqueness
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and trimethylsilyl-ethynyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H14N2O2Si |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-nitro-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14N2O2Si/c1-16(2,3)7-6-9-8-10(13(14)15)4-5-11(9)12/h4-5,8H,12H2,1-3H3 |
InChI Key |
QFMNEIGGYKEWON-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)


![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)


![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
